Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound containing a piperidine ring with a tert-butyl group attached to the nitrogen atom. This compound exhibits a bridged bicyclic framework, making it a unique and challenging target for organic synthesis. It is significant due to its versatile structure and potential for variations that could be exploited for drug discovery.
Vorbereitungsmethoden
The synthesis of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves an intramolecular cyclization reaction of a 4-oxo-1,4-dihydropyridine derivative with 1,2-diaminocyclohexane, followed by esterification. Recent methods include organocatalysis, palladium catalysis, and microwave-assisted synthetic techniques.
Analyse Chemischer Reaktionen
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as a versatile tool for studying various biological processes and developing innovative pharmaceuticals.
Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.
Industry: While primarily used in research, its potential for industrial applications in the future cannot be ruled out.
Wirkmechanismus
The mechanism of action of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The exact pathways and molecular targets are still under investigation, highlighting the need for further research .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
These compounds share a similar bicyclic framework but differ in their functional groups and specific structural features. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions.
Eigenschaften
Molekularformel |
C17H23NO2 |
---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-15(2,3)20-14(19)17-9-16(10-17,11-18-12-17)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3 |
InChI-Schlüssel |
DUPYEVBHKDNDMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.